

# physicochemical characteristics of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

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## Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Cat. No.: B1269890

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An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science.<sup>[1][2][3]</sup> Its unique molecular architecture, featuring a central pyrimidine core with phenyl and bromophenyl substituents, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in oncology and for neurodegenerative diseases.<sup>[2][4][5]</sup> Additionally, its electronic properties are being explored for applications in advanced materials such as organic light-emitting diodes (OLEDs).<sup>[2]</sup> The bromine atom on the phenyl ring provides a reactive site for further chemical modifications, enhancing its utility in synthetic chemistry.<sup>[1]</sup> This guide provides a comprehensive overview of the known physicochemical characteristics, experimental protocols, and potential applications of this compound.

It is important to note that while the user requested information on "2-(4-Bromophenyl)-4,6-diphenylpyrimidine," the available scientific literature and chemical supplier databases predominantly refer to its isomer, "4-(4-Bromophenyl)-2,6-diphenylpyrimidine" (CAS No. 58536-46-2). This guide will focus on the latter, for which substantial data exists.

## Physicochemical Characteristics

The fundamental physicochemical properties of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine are summarized below. These properties are crucial for its handling, formulation, and application in various research and development settings.

### General Properties

Property	Value	Reference
CAS Number	58536-46-2	[1][3][6][7][8][9]
Molecular Formula	C22H15BrN2	[3][7][8]
Molecular Weight	387.27 g/mol	[1][3][7][8]
Appearance	White to light yellow powder or crystal	[6]
Purity	>98.0% (HPLC)	

### Physical and Chemical Properties

Property	Value	Reference
Melting Point	165.0 to 169.0 °C	
166 °C	[6]	
167 °C		
Density	1.345 g/cm <sup>3</sup>	[6]
LogP	6.24010	[7]
Storage Temperature	Room Temperature, sealed in dry conditions	[6]

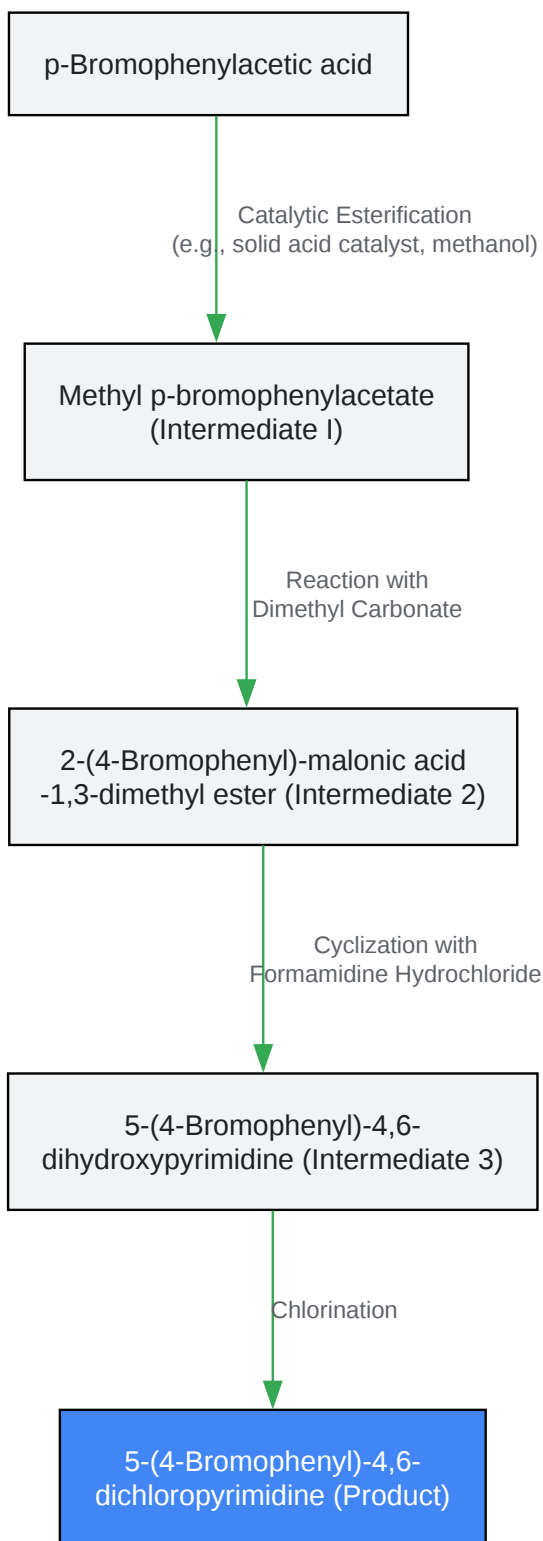
## Experimental Protocols

Detailed experimental procedures are essential for the replication of synthetic methods and analytical characterization. The following sections outline the protocols for the synthesis and analysis of pyrimidine derivatives, based on available literature.

## Synthesis of Pyrimidine Derivatives

While a specific, detailed synthesis for 4-(4-bromophenyl)-2,6-diphenylpyrimidine is not fully elucidated in the provided results, a general and relevant multi-step synthesis for a similar key intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is described.<sup>[10]</sup><sup>[11]</sup> This process illustrates a common pathway for creating such compounds.

A General Synthetic Workflow for Pyrimidine Intermediates:



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Caption: Synthetic pathway for a key pyrimidine intermediate.

#### Methodology:

- Esterification: p-Bromophenylacetic acid undergoes catalytic esterification to yield methyl p-bromophenylacetate (Intermediate 1).[\[11\]](#)
- Diester Synthesis: Intermediate 1 is reacted with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester (Intermediate 2).[\[11\]](#)
- Cyclization: Intermediate 2 is cyclized with formamidine hydrochloride, resulting in the formation of 5-(4-bromophenyl)-4,6-dihoxypyrimidine (Intermediate 3).[\[11\]](#)
- Chlorination: The final step involves the chlorination of Intermediate 3 to produce 5-(4-bromophenyl)-4,6-dichloropyrimidine.[\[11\]](#)

## Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent.[\[12\]](#) Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
  - Note: While specific NMR data for the title compound is not available in the search results, related structures like 4-(2-Bromophenyl)-2,6-diphenylpyrimidine show characteristic signals. For example, in its  $^1\text{H}$  NMR spectrum, aromatic protons appear as multiplets in the range of  $\delta$  7.35–8.68 ppm.[\[12\]](#) The  $^{13}\text{C}$  NMR spectrum shows aromatic carbons in the range of  $\delta$  115.07–166.09 ppm.[\[12\]](#)
- Mass Spectrometry (MS):
  - Protocol: High-resolution mass spectrometry (HRMS) is performed using techniques like electrospray ionization (ESI) to determine the exact mass of the compound and confirm its molecular formula.[\[12\]](#)

- X-ray Crystallography:
  - Protocol: Single-crystal X-ray diffraction analysis is used to determine the precise three-dimensional structure of the molecule. Crystals suitable for analysis can be grown by methods such as vapor diffusion of a solvent like hexane into a solution of the compound in dichloromethane.[13] The resulting data provides detailed information on bond lengths, bond angles, and crystal packing. For related compounds, it has been shown that the phenyl and bromophenyl rings are typically rotated out of the plane of the central pyridine or pyrimidine ring.[14][15]

## Potential Applications and Biological Activity

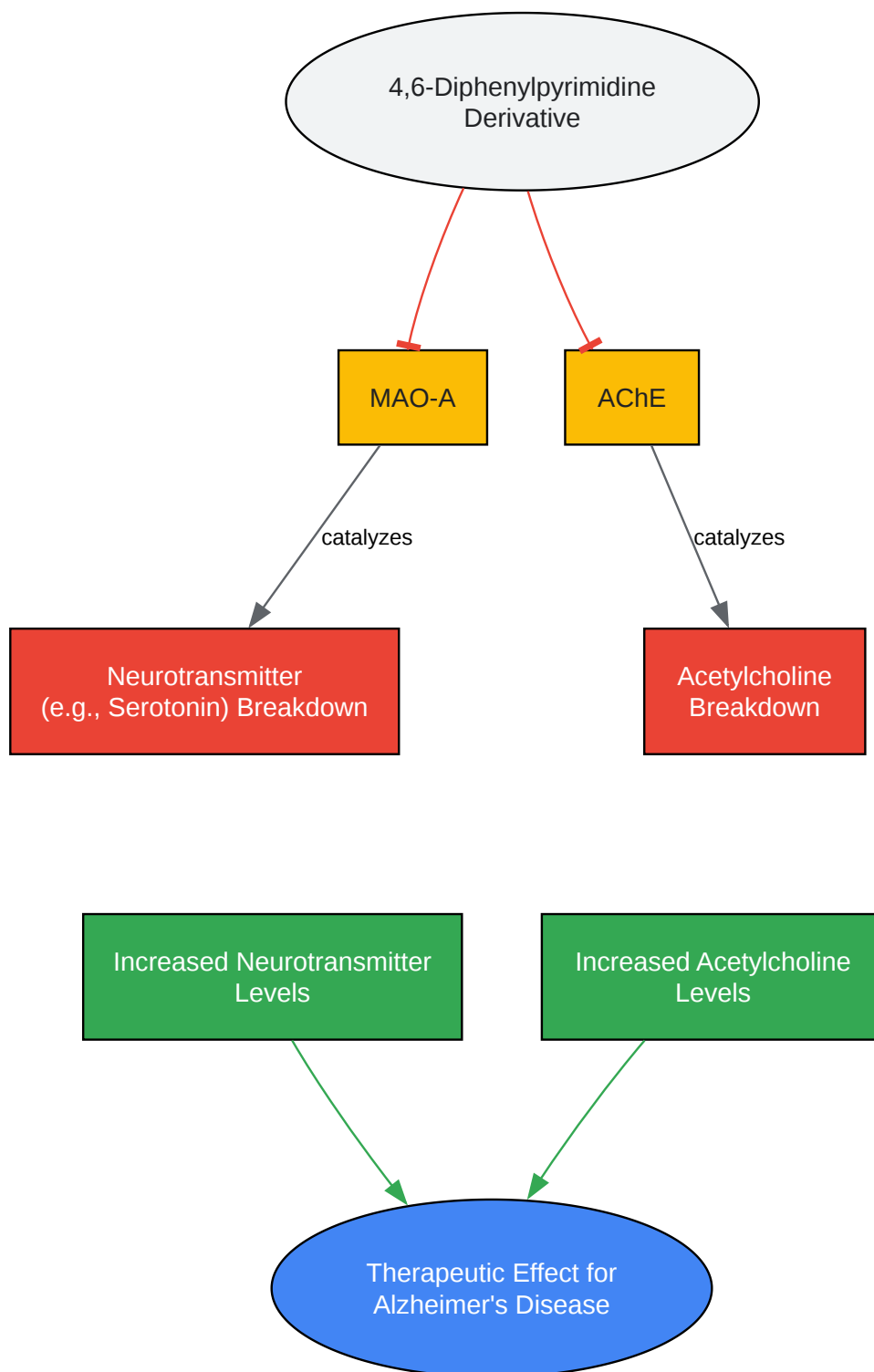
Derivatives of 4,6-diphenylpyrimidine have shown significant potential in drug development, particularly for neurodegenerative diseases like Alzheimer's.

### Dual Inhibition of MAO-A and Acetylcholinesterase

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors.[4] Two key enzymatic targets for therapeutic intervention are Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).[4] Certain 4,6-diphenylpyrimidine derivatives have been identified as potent, reversible, and selective dual inhibitors of both MAO-A and AChE.[4][5][16]

- MAO-A Inhibition: Prevents the breakdown of neurotransmitters like serotonin and norepinephrine, which can help alleviate some cognitive and behavioral symptoms.
- AChE Inhibition: Increases the levels of acetylcholine, a neurotransmitter crucial for memory and learning, by preventing its degradation.

The dual-action nature of these compounds represents a promising multi-target approach for treating Alzheimer's disease.[4][5][16]



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Caption: Dual inhibition of MAO-A and AChE by pyrimidine derivatives.

## Conclusion

4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a compound with well-defined physicochemical properties and significant potential as a scaffold in medicinal chemistry and materials science. Its established melting point, molecular weight, and crystalline nature provide a solid foundation for its use in further research. The synthetic accessibility of related pyrimidine structures and the promising biological activity of its derivatives, particularly as dual inhibitors for Alzheimer's disease targets, underscore its importance. Future research will likely focus on leveraging its versatile structure to develop new therapeutic agents and advanced functional materials.

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